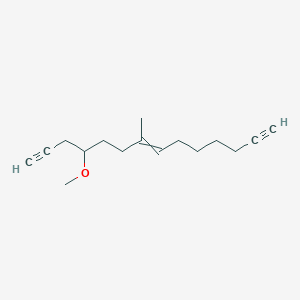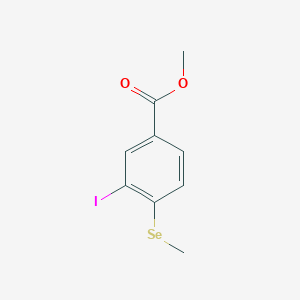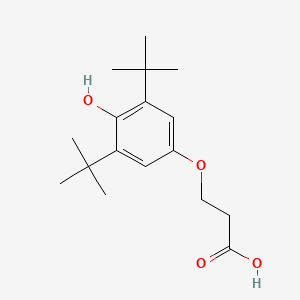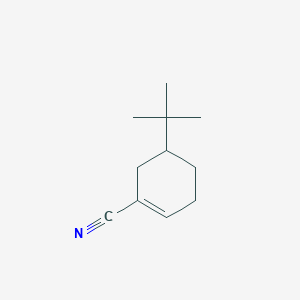![molecular formula C20H21NO4 B12592321 3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid CAS No. 649773-73-9](/img/structure/B12592321.png)
3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid core substituted with a cyclopentylphenoxy group and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentylphenoxy Intermediate: This step involves the reaction of cyclopentyl bromide with phenol in the presence of a base such as potassium carbonate to form 4-cyclopentylphenol.
Acetylation: The 4-cyclopentylphenol is then acetylated using acetic anhydride to form 4-cyclopentylphenoxyacetate.
Amidation: The 4-cyclopentylphenoxyacetate is reacted with 3-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling agents, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzoic acid: Similar structure but lacks the cyclopentylphenoxy group.
N-Acetyl-p-aminobenzoic acid: Another related compound with similar functional groups.
Uniqueness
3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid is unique due to the presence of the cyclopentylphenoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
CAS No. |
649773-73-9 |
|---|---|
Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[[2-(4-cyclopentylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H21NO4/c22-19(21-17-7-3-6-16(12-17)20(23)24)13-25-18-10-8-15(9-11-18)14-4-1-2-5-14/h3,6-12,14H,1-2,4-5,13H2,(H,21,22)(H,23,24) |
InChI Key |
LUHMIMHGNLCFRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile](/img/structure/B12592243.png)



![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)




![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)

![(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal](/img/structure/B12592329.png)
